![molecular formula C10H17NO4 B8036171 trans-Diethyl pyrrolidine-2,5-dicarboxylate](/img/structure/B8036171.png)
trans-Diethyl pyrrolidine-2,5-dicarboxylate
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Description
“trans-Diethyl pyrrolidine-2,5-dicarboxylate” is a chemical compound with the IUPAC name diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride . It has a molecular weight of 251.71 . The compound is a white solid .
Synthesis Analysis
The synthesis of “trans-Diethyl pyrrolidine-2,5-dicarboxylate” involves several steps. Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared. This could be effectively dehydrogenated to give compound 6 either by oxidation with m-chloroperbenzoic acid to the sulfoxide 5, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .Molecular Structure Analysis
The molecular structure of “trans-Diethyl pyrrolidine-2,5-dicarboxylate” shows bond lengths and angles within the expected range, but a slight inequivalence in the dimensions around the two ester carbonyls, which reflects the fact that one is involved in hydrogen bonding and the other is not .Physical And Chemical Properties Analysis
“trans-Diethyl pyrrolidine-2,5-dicarboxylate” is a white solid . It has a molecular weight of 251.71 . The compound has the IUPAC name diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride .Safety and Hazards
properties
IUPAC Name |
diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNGPAGOCWBMK-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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